Etomoxir

Catalog No.
S527604
CAS No.
124083-20-1
M.F
C17H23ClO4
M. Wt
326.8 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Etomoxir

CAS Number

124083-20-1

Product Name

Etomoxir

IUPAC Name

ethyl (2R)-2-[6-(4-chlorophenoxy)hexyl]oxirane-2-carboxylate

Molecular Formula

C17H23ClO4

Molecular Weight

326.8 g/mol

InChI

InChI=1S/C17H23ClO4/c1-2-20-16(19)17(13-22-17)11-5-3-4-6-12-21-15-9-7-14(18)8-10-15/h7-10H,2-6,11-13H2,1H3/t17-/m1/s1

InChI Key

DZLOHEOHWICNIL-QGZVFWFLSA-N

SMILES

CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl

Solubility

Soluble in DMSO

Synonyms

Etomoxir; B 807-54; B807-54; B-807-54; B 80754; B80754; B-80754; (R)-(+)-Etomoxir;

Canonical SMILES

CCOC(=O)C1(CO1)CCCCCCOC2=CC=C(C=C2)Cl

Isomeric SMILES

CCOC(=O)[C@]1(CO1)CCCCCCOC2=CC=C(C=C2)Cl

Description

The exact mass of the compound R-(+)-Etomoxir is 326.1285 and the complexity rating of the compound is unknown. The solubility of this chemical has been described as Soluble in DMSO. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Ethers - Ethers, Cyclic - Epoxy Compounds - Supplementary Records. It belongs to the ontological category of aromatic ether in the ChEBI Ontology tree. The storage condition is described as Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years)..

Etomoxir is a synthetic compound recognized primarily as an irreversible inhibitor of carnitine palmitoyltransferase 1, an enzyme crucial for the transport of long-chain fatty acids into the mitochondria for oxidation. Its chemical structure features a unique oxirane ring, contributing to its biological activity. The compound is typically presented as a colorless solid with a melting point of approximately 38 °C and is soluble in water when in sodium salt form. Etomoxir's mechanism of action involves preventing the formation of acylcarnitines, which are essential for mitochondrial fatty acid metabolism, thereby impacting energy production and metabolic pathways in various tissues, including the liver and heart .

As mentioned earlier, R-(+)-Etomoxir acts as an irreversible inhibitor of CPT-1a, a key enzyme in fatty acid metabolism [].

  • CPT-1a facilitates the transport of long-chain fatty acids across the outer mitochondrial membrane for β-oxidation, the process by which cells generate energy from fat [].
  • By inhibiting CPT-1a, R-(+)-Etomoxir disrupts this process, forcing cells to rely on alternative energy sources like glucose [].
  • Information regarding the specific toxicity of R-(+)-Etomoxir is limited.
  • However, studies on rac-Etomoxir suggest potential side effects like nausea, diarrhea, and muscle pain at high doses [].
  • Due to its unknown full toxicological profile, proper handling practices for laboratory use are essential.

Please note:

  • The information on R-(+)-Etomoxir is primarily derived from research studies and may not be exhaustive.
  • Further research is needed to fully understand its properties, safety profile, and potential applications.

R-(+)-Etomoxir is a chemical compound that has gained traction in scientific research due to its ability to inhibit carnitine palmitoyltransferase 1 (CPT1). CPT1 is a key enzyme located on the outer mitochondrial membrane, responsible for transporting long-chain fatty acids into the mitochondria for energy production through beta-oxidation []. By inhibiting CPT1, R-(+)-Etomoxir disrupts this process, offering researchers a valuable tool to investigate various aspects of mitochondrial function.

Inhibition of Fatty Acid Oxidation

The primary function of R-(+)-Etomoxir is to inhibit fatty acid oxidation (FAO) by blocking CPT1. Studies have shown its effectiveness in reducing the uptake of long-chain fatty acids into the mitochondria in human, rat, and guinea pig cells []. This allows researchers to examine how cells adapt to alternative fuel sources when their ability to utilize fatty acids is compromised [].

Etomoxir functions mainly through its interaction with carnitine palmitoyltransferase 1. When etomoxir binds to this enzyme, it inhibits the conversion of fatty acyl-CoA to acylcarnitine, blocking the transport of fatty acids into the mitochondria. This inhibition leads to decreased fatty acid oxidation and an increase in the levels of fatty acids and acyl-CoA in the cytosol. Additionally, at higher concentrations, etomoxir has been shown to exhibit off-target effects, including alterations in coenzyme A metabolism and interactions with complex I of the electron transport chain, which can lead to increased oxidative stress .

Etomoxir has diverse biological effects beyond its role as a fatty acid oxidation inhibitor. It has been observed to influence glucose metabolism by decreasing blood ketone bodies and glucose levels due to its inhibitory effects on gluconeogenesis and ketogenesis in the liver. Furthermore, etomoxir has been studied for its impact on T cell proliferation and oxidative metabolism, revealing that it can induce severe oxidative stress at concentrations above 5 μM, which may complicate its use in cellular studies .

Key Biological Effects:

  • Inhibition of fatty acid oxidation.
  • Decreased levels of ketone bodies and glucose.
  • Induction of oxidative stress in immune cells.
  • Modulation of feeding behavior through hepatic energy status alterations .

The synthesis of etomoxir involves several steps that typically include:

  • Formation of the oxirane ring through epoxidation reactions.
  • Coupling reactions to introduce the carboxylate functional group.
  • Purification processes to isolate the final product.

The specific details of these synthetic pathways can vary based on the desired purity and yield but generally follow established organic synthesis techniques for creating complex molecules .

Etomoxir has been explored for various applications in both research and clinical settings:

  • Cardiovascular Research: Investigated as a potential treatment for conditions like congestive heart failure due to its effects on lipid metabolism.
  • Metabolic Disorders: Studied for its role in obesity and diabetes management by modulating energy substrate utilization.
  • Neurodegenerative Diseases: Research is ongoing into its potential benefits in diseases such as amyotrophic lateral sclerosis and Parkinson's disease.
  • Cancer Metabolism: Used in studies examining altered metabolic pathways in cancer cells .

Recent studies have highlighted etomoxir's interactions with various metabolic pathways:

  • Fatty Acid Metabolism: Its role as an inhibitor of carnitine palmitoyltransferase 1 leads to significant shifts in lipid metabolism.
  • Glucose Metabolism: By inhibiting fatty acid oxidation, etomoxir indirectly promotes glucose oxidation, which has implications for metabolic health.
  • Oxidative Stress: High concentrations can induce reactive oxygen species production, affecting cellular redox status and potentially leading to cell damage .

Etomoxir shares structural and functional similarities with other compounds that inhibit fatty acid oxidation or influence metabolic pathways. Below is a comparison highlighting its uniqueness:

CompoundMechanismUnique Features
EtomoxirInhibits carnitine palmitoyltransferase 1Irreversible inhibition; oxirane structure
Methyl PalmoxirateAlso inhibits fatty acid oxidationReversible inhibitor; less potent than etomoxir
PerhexilineInhibits mitochondrial fatty acid oxidationActs on different mitochondrial enzymes
TrimetazidineModulates energy metabolismPrimarily used for angina; different target

Etomoxir's irreversible inhibition mechanism sets it apart from other inhibitors, making it particularly valuable in experimental settings where sustained inhibition is required .

Purity

>98% (or refer to the Certificate of Analysis)

XLogP3

4.3

Hydrogen Bond Acceptor Count

4

Exact Mass

326.1284869 g/mol

Monoisotopic Mass

326.1284869 g/mol

Heavy Atom Count

22

Appearance

Solid powder

Storage

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

UNII

MSB3DD2XP6

MeSH Pharmacological Classification

Hypoglycemic Agents

Other CAS

124083-20-1

Wikipedia

Etomoxir

Dates

Modify: 2023-08-15
1: Yao H, Gong J, Peterson AL, Lu X, Zhang P, Dennery PA. Fatty Acid Oxidation Protects Against Hyperoxia-Induced Endothelial Cell Apoptosis and Lung Injury in Neonatal Mice. Am J Respir Cell Mol Biol. 2018 Dec 20. doi: 10.1165/rcmb.2018-0335OC. [Epub ahead of print] PubMed PMID: 30571144.
2: Zhuang W, Lian G, Huang B, Du A, Gong J, Xiao G, Xu C, Wang H, Xie L. CPT1 regulates the proliferation of pulmonary artery smooth muscle cells through the AMPK-p53-p21 pathway in pulmonary arterial hypertension. Mol Cell Biochem. 2018 Dec 3. doi: 10.1007/s11010-018-3480-z. [Epub ahead of print] PubMed PMID: 30511343.
3: Xu A, Wang B, Fu J, Qin W, Yu T, Yang Z, Lu Q, Chen J, Chen Y, Wang H. Diet-induced hepatic steatosis activates Ras to promote hepatocarcinogenesis via CPT1α. Cancer Lett. 2019 Feb 1;442:40-52. doi: 10.1016/j.canlet.2018.10.024. Epub 2018 Oct 26. PubMed PMID: 30401637.

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